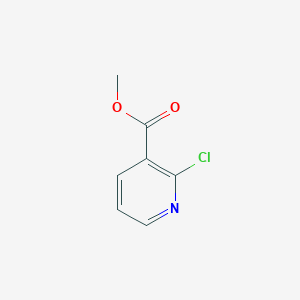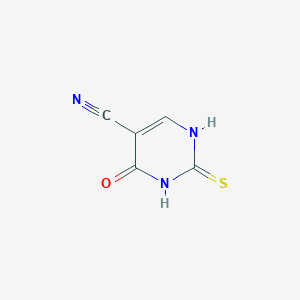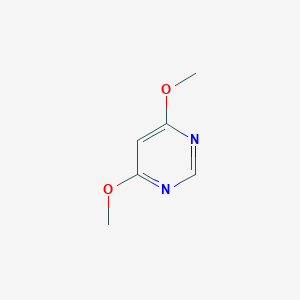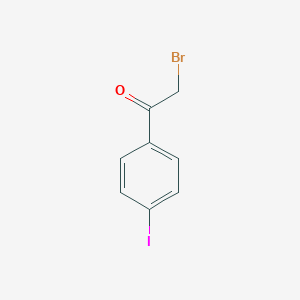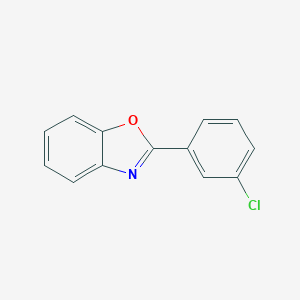
2-(3-Chlorophenyl)benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)benzoxazole, also known as o-Cl-PBO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a type of benzoxazole derivative and is commonly used as a fluorescent probe in various analytical and biological studies. In
作用機序
The mechanism of action of 2-(3-Chlorophenyl)benzoxazole is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the nitrogen atom to the oxygen atom in the benzoxazole ring, resulting in the emission of a fluorescent signal. This mechanism has been extensively studied and is well understood, making this compound an attractive tool for studying various biological processes.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)benzoxazole has been shown to have minimal biochemical and physiological effects on living organisms. This compound is non-toxic and has been used in various in vitro and in vivo studies without any adverse effects. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential toxicity.
実験室実験の利点と制限
The advantages of using 2-(3-Chlorophenyl)benzoxazole in lab experiments include its high quantum yield, excellent photostability, and well-understood mechanism of action. Additionally, this compound is readily available and can be synthesized using a relatively simple and straightforward method. However, the limitations of using this compound include its limited solubility in water and its sensitivity to pH and temperature changes.
将来の方向性
There are several future directions for the use of 2-(3-Chlorophenyl)benzoxazole in scientific research. One potential application is in the development of biosensors for detecting specific biomolecules. This compound could also be used in the study of protein-protein interactions and other biological processes. Additionally, the use of 2-(3-Chlorophenyl)benzoxazole in live-cell imaging and other in vivo studies is an area of active research. Overall, the unique properties of this compound make it a valuable tool for a wide range of scientific applications.
合成法
The synthesis method for 2-(3-Chlorophenyl)benzoxazole involves the reaction of 2-aminophenol and 3-chlorobenzoyl chloride in the presence of a base. The reaction yields the desired product, which can be further purified using column chromatography. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
科学的研究の応用
2-(3-Chlorophenyl)benzoxazole has been widely used as a fluorescent probe in various scientific research applications. This compound has a high quantum yield and excellent photostability, which makes it an ideal candidate for fluorescence microscopy, flow cytometry, and other analytical techniques. Additionally, this compound has been used as a sensor for detecting metal ions, amino acids, and other biomolecules.
特性
CAS番号 |
22868-29-7 |
|---|---|
製品名 |
2-(3-Chlorophenyl)benzoxazole |
分子式 |
C13H8ClNO |
分子量 |
229.66 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H |
InChIキー |
YWFLVBNFDFMBIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Cl |
その他のCAS番号 |
22868-29-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



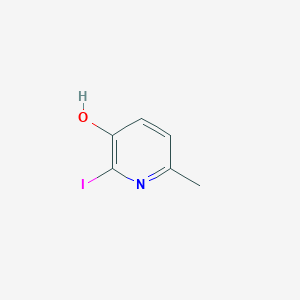
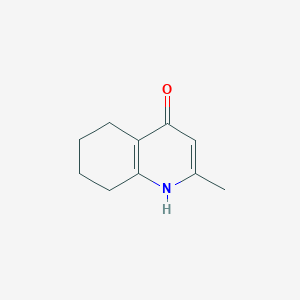
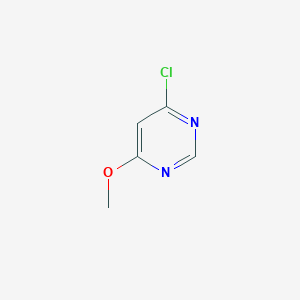
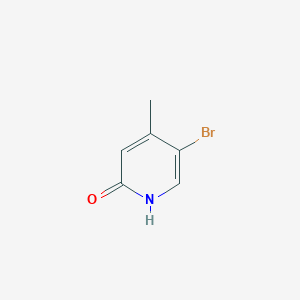
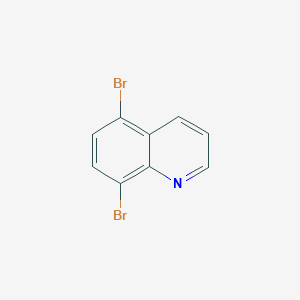
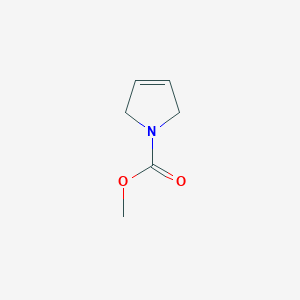
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
